![molecular formula C16H22BrNO4 B14119063 tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C16H22BrNO4 methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate . This compound is a derivative of phenylalanine, an amino acid, and contains a bromine atom attached to the benzyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Protection of the amino group: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) to form Boc-phenylalanine.
Bromination: The benzyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Methanol and sulfuric acid: Used for esterification.
Lithium aluminum hydride (LiAlH4): Used for reduction.
Trifluoroacetic acid (TFA): Used for deprotection.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amine.
Aplicaciones Científicas De Investigación
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceutical compounds.
Biochemistry: Used in the study of enzyme-substrate interactions and protein modifications.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and Boc groups can undergo hydrolysis and deprotection, respectively. These reactions facilitate the formation of various derivatives and intermediates used in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
- Methyl 2-(4-fluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
- Methyl 2-(4-iodobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H22BrNO4 |
|---|---|
Peso molecular |
372.25 g/mol |
Nombre IUPAC |
tert-butyl 9-bromo-5-(2-hydroxyethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-8-10-21-14-11(13(18)7-9-19)5-4-6-12(14)17/h4-6,13,19H,7-10H2,1-3H3 |
Clave InChI |
IARFPFYGCHBADG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C(C1CCO)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


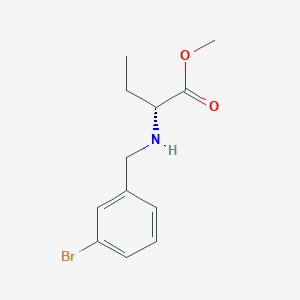

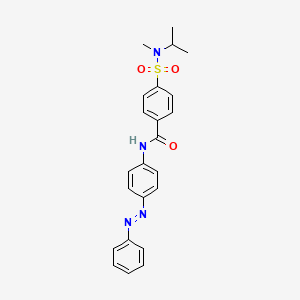
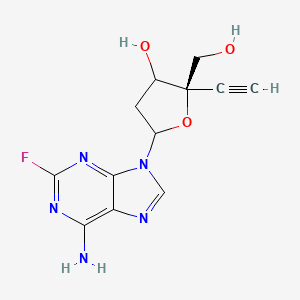
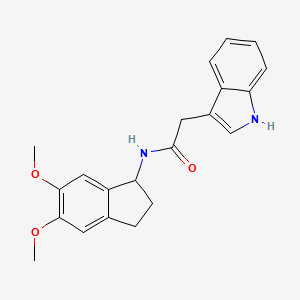
![2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B14119013.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14119021.png)
![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)
![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

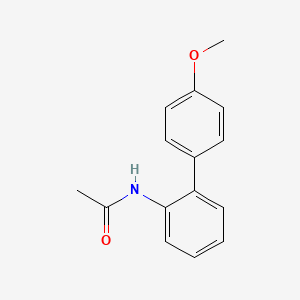
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)
